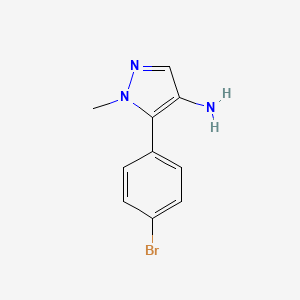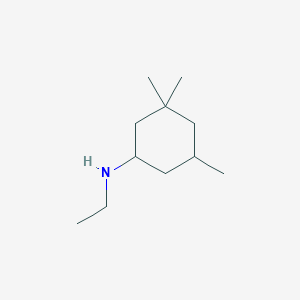
1-(1H-Indol-2-ylsulfanyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indol-2-ylsulfanyl)propan-2-one is a chemical compound with the molecular formula C₁₁H₁₁NOS and a molecular weight of 205.28 g/mol . This compound features an indole ring, which is a common structural motif in many biologically active molecules. The presence of the indole ring makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-2-ylsulfanyl)propan-2-one typically involves the reaction of indole-2-thiol with a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-2-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(1H-Indol-2-ylsulfanyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-2-ylsulfanyl)propan-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-(1H-Indol-2-ylsulfanyl)propan-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a sulfanyl group attached to the indole ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(1H-indol-2-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C11H11NOS/c1-8(13)7-14-11-6-9-4-2-3-5-10(9)12-11/h2-6,12H,7H2,1H3 |
InChI Key |
AXVDHSNHTCGRTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13189847.png)
![tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13189851.png)


![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)




![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)
![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)
